N-ethylbenzo[d]oxazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with sulfonamide derivatives. One common method is the reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired product with a moderate yield of 45-60%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-ethylbenzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
N-ethylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly as a BRD4 inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-ethylbenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the recruitment of positive transcription elongation factor b (P-TEFb) to the promoter and inhibiting RNA polymerase II activation . This leads to the downregulation of key oncogenes such as c-Myc and CDK6, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzo[d]isoxazole-5-yl sulfonamide: Similar structure but with an isoxazole ring instead of a benzoxazole ring.
2-((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole: Contains an oxadiazole ring and exhibits significant antibacterial activity.
Uniqueness
N-ethylbenzo[d]oxazole-2-sulfonamide is unique due to its specific combination of the benzoxazole ring and sulfonamide group, which imparts distinct biological activities and chemical reactivity. Its potential as a BRD4 inhibitor and its diverse applications in various fields make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
N-ethyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-2-10-15(12,13)9-11-7-5-3-4-6-8(7)14-9/h3-6,10H,2H2,1H3 |
InChI Key |
VLXGXZZKBLWBGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.